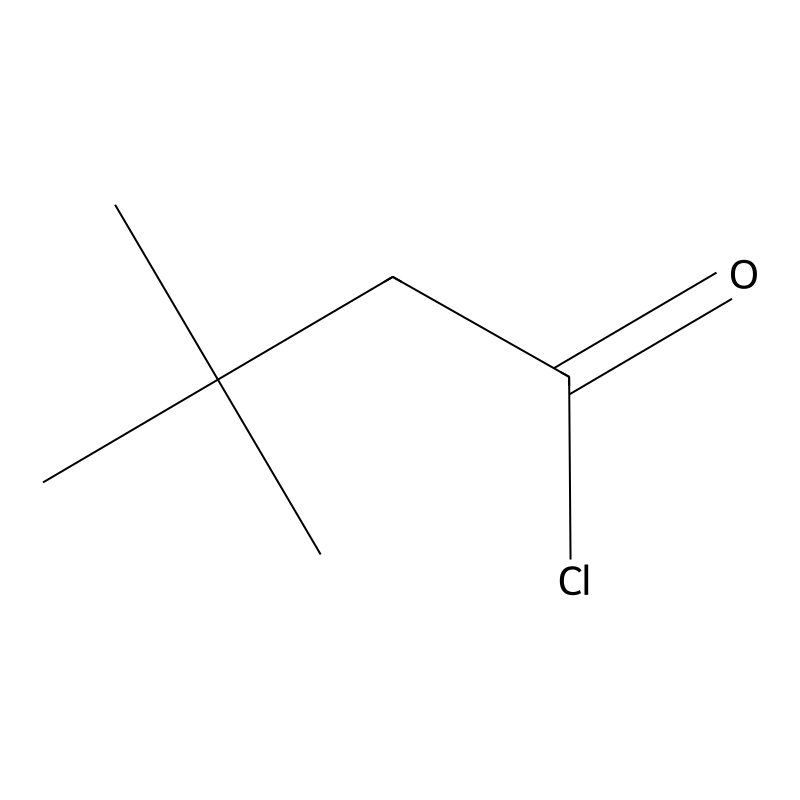

3,3-Dimethylbutyryl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein Modification and Analysis

- Protein Labeling: DMBC is a valuable tool for protein labeling in proteomic studies. Its reactive acyl chloride group readily reacts with the primary amines (amino groups) present in protein side chains, forming stable covalent bonds. This labeling allows researchers to identify, quantify, and track proteins within complex biological mixtures [].

For instance, DMBC labeling can be employed to differentiate between newly synthesized proteins and pre-existing ones within a cell. This technique helps understand protein turnover rates and cellular processes [].

- Protein Activity Studies: By selectively modifying specific amino acid residues in proteins, DMBC can be used to probe protein function. The addition of the bulky tert-butyl group introduced by DMBC can alter the protein's structure and potentially influence its activity. Researchers can then analyze these changes to gain insights into the protein's mechanism of action [].

Synthesis of Complex Molecules

- Organic Synthesis Intermediate: DMBC serves as a crucial building block for the synthesis of more complex organic molecules. Its reactive acyl chloride group participates in various condensation reactions, allowing researchers to construct diverse carbon-carbon bonds. These synthetic pathways can lead to the creation of novel pharmaceuticals, functional materials, and other valuable compounds [].

3,3-Dimethylbutyryl chloride is an organic compound with the molecular formula and a molecular weight of approximately 134.60 g/mol. It is classified as an acyl chloride, which is characterized by the presence of a carbonyl group () directly bonded to a chlorine atom. This compound appears as a colorless liquid at room temperature and has a boiling point of about 130 °C . Due to its structure, it exhibits moisture sensitivity and reacts vigorously with water, releasing hydrochloric acid.

3,3-Dimethylbutyryl chloride is a hazardous compound due to its:

- Corrosivity: It causes severe skin burns and eye damage upon contact [].

- Flammability: It is a highly flammable liquid and vapor [].

- Reactivity: It reacts violently with water and alcohols, releasing hydrochloric acid fumes.

Safety Precautions:

- Hydrolysis: When exposed to water, it hydrolyzes to form 3,3-dimethylbutyric acid and hydrochloric acid:

- Nucleophilic Substitution: It can react with nucleophiles such as alcohols and amines to form esters and amides, respectively:

- Formation of Anhydrides: It can react with carboxylic acids to form acid anhydrides:

While specific biological activities of 3,3-dimethylbutyryl chloride are not extensively documented, compounds in its class (acyl chlorides) are often utilized in pharmaceutical synthesis. They may exhibit antibacterial or antifungal properties when incorporated into larger molecular frameworks. The reactivity of acyl chlorides allows for the modification of biologically active molecules, enhancing their efficacy or altering their pharmacokinetic profiles.

The synthesis of 3,3-dimethylbutyryl chloride can be achieved through several methods:

- Reaction with Phosphorus Trichloride: One common method involves reacting 3,3-dimethylbutanoic acid with phosphorus trichloride under controlled conditions. The process typically includes stirring the acid and adding phosphorus trichloride while heating:

- Alternative Synthesis: Another method involves using vinylidene chloride and tertiary butanol in the presence of concentrated sulfuric acid to generate 3,3-dimethylbutanoic acid, which is then converted to the chloride using phosphorus trichloride .

3,3-Dimethylbutyryl chloride has several applications:

- Synthesis of Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Chemical Reagent: Used in organic synthesis for introducing acyl groups into other molecules.

- Manufacture of Esters and Amides: Its reactivity allows it to be employed in producing esters and amides for various industrial applications.

Several compounds share structural similarities with 3,3-dimethylbutyryl chloride. Here are a few notable examples:

| Compound Name | Molecular Formula | Boiling Point | Unique Features |

|---|---|---|---|

| Butyryl chloride | 75 °C | Simpler structure; used in similar reactions | |

| Isobutyryl chloride | 110 °C | Branched structure; slightly different reactivity | |

| Valeryl chloride | 100 °C | Longer carbon chain; different physical properties |

Uniqueness: The unique feature of 3,3-dimethylbutyryl chloride lies in its branched structure that affects its boiling point and reactivity compared to linear counterparts like butyryl chloride. This branching may influence its behavior in

Boiling Point, Density, and Refractive Index

Boiling Point Analysis

3,3-Dimethylbutyryl chloride exhibits a boiling point range of 127-129°C at standard atmospheric pressure [1] [2] [3]. This boiling point is characteristic of acyl chlorides with similar molecular weights and structural features. The relatively low boiling point compared to the corresponding carboxylic acid (3,3-dimethylbutyric acid) reflects the absence of hydrogen bonding capability in the acyl chloride structure [4]. The boiling point falls within the expected range for six-carbon acyl chlorides, being slightly higher than acetyl chloride (51°C) due to the increased molecular weight and van der Waals interactions from the branched alkyl chain [4].

Density Measurements

The density of 3,3-dimethylbutyryl chloride is recorded as 0.969 g/mL at 25°C [1] [2] [3]. This density value indicates that the compound is less dense than water, which is typical for organic compounds containing significant alkyl branching. The density is consistent with other acyl chlorides of similar molecular weight and structure. The relatively low density can be attributed to the presence of the bulky tertiary butyl group, which creates steric hindrance and reduces molecular packing efficiency.

Refractive Index Properties

The refractive index of 3,3-dimethylbutyryl chloride is reported as n20/D 1.421 [2] [3]. This optical property indicates the compound's ability to bend light and is characteristic of organic compounds with carbonyl functionality. The refractive index value is within the typical range for acyl chlorides and provides confirmation of the compound's purity and identity when compared to literature values.

| Property | Value | Temperature/Conditions | Reference |

|---|---|---|---|

| Boiling Point | 127-129°C | 1 atm | [1] [2] [3] |

| Density | 0.969 g/mL | 25°C | [1] [2] [3] |

| Refractive Index | n20/D 1.421 | 20°C, D-line | [2] [3] |

| Flash Point | 21°C (70°F) | Closed cup | [1] [2] [3] |

Solubility in Organic Solvents and Hydrolysis Behavior

Organic Solvent Solubility

3,3-Dimethylbutyryl chloride demonstrates excellent solubility in various organic solvents, particularly dichloromethane and diethyl ether [5] . This solubility pattern is characteristic of acyl chlorides, which are generally miscible with most organic solvents due to their polar carbonyl group and organic framework. The compound shows good solubility in other common organic solvents including benzene, toluene, and chloroform, making it suitable for various synthetic applications in organic chemistry .

The solubility in organic solvents is enhanced by the presence of the carbonyl group, which can participate in dipole-dipole interactions with polar solvents, while the branched alkyl chain provides compatibility with nonpolar solvents through van der Waals forces [5].

Hydrolysis Behavior and Mechanism

3,3-Dimethylbutyryl chloride is highly reactive toward water, undergoing rapid hydrolysis to form 3,3-dimethylbutyric acid and hydrogen chloride [7] [8]. The hydrolysis reaction follows a nucleophilic addition-elimination mechanism characteristic of acyl chlorides [7] [8].

The hydrolysis mechanism proceeds through the following steps:

- Nucleophilic Attack: Water molecules attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate

- Proton Transfer: Proton transfer occurs within the intermediate to stabilize the structure

- Elimination: Chloride ion is eliminated, regenerating the carbonyl group and forming the carboxylic acid product [7] [8]

The reaction is highly exothermic and proceeds rapidly at room temperature, making the compound extremely moisture-sensitive [1] [2] [9]. The hydrolysis rate is enhanced by the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon [8].

| Solvent Type | Solubility | Interaction Type |

|---|---|---|

| Dichloromethane | Excellent | Dipole-dipole |

| Diethyl ether | Excellent | Dipole-dipole |

| Water | Reactive (hydrolysis) | Nucleophilic attack |

| Benzene | Good | van der Waals |

| Toluene | Good | van der Waals |

Thermal Stability and Decomposition Pathways

Thermal Stability Assessment

3,3-Dimethylbutyryl chloride exhibits moderate thermal stability under normal storage conditions but becomes increasingly unstable at elevated temperatures [10] [4]. The compound remains stable when stored at the recommended temperature of 2-8°C, but thermal decomposition becomes significant above 250°C, which is typical for acyl chlorides [10] [4].

The thermal stability is influenced by the presence of the electron-withdrawing chlorine atom and the steric effects of the branched alkyl chain. The tertiary carbon structure provides some stabilization against thermal decomposition compared to linear acyl chlorides, but the compound still requires careful temperature control during storage and handling [1] [2] [3].

Decomposition Pathways

At elevated temperatures, 3,3-dimethylbutyryl chloride undergoes thermal decomposition through multiple pathways characteristic of acyl chlorides [10] [4]:

- Decarbonylation: Loss of carbon monoxide to form the corresponding alkyl chloride

- Dehydrochlorination: Elimination of hydrogen chloride with formation of unsaturated products

- Fragmentation: Breaking of carbon-carbon bonds within the alkyl chain

The primary decomposition products include carbon monoxide, 3,3-dimethylbutyl chloride, hydrogen chloride, and various alkene fragments [10] [4]. The decomposition is typically initiated above 250°C and proceeds through radical mechanisms at higher temperatures.

| Temperature Range | Stability | Decomposition Products |

|---|---|---|

| 2-8°C | Stable | None |

| Room temperature | Moderate | Minimal |

| >250°C | Unstable | CO, alkyl halides, HCl |

| >350°C | Rapid decomposition | Multiple fragments |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Infrared Spectroscopy

The infrared spectrum of 3,3-dimethylbutyryl chloride exhibits characteristic absorption bands that confirm its acyl chloride functionality [11] [12] [13]. The most prominent feature is the carbonyl stretching vibration, which appears at 1790-1810 cm⁻¹, significantly higher than typical ketone or aldehyde carbonyl stretches [11] [12]. This high-frequency absorption is attributed to the strong electron-withdrawing effect of the chlorine atom, which reduces electron density in the carbonyl bond and increases its force constant [11].

A secondary absorption band appears as a shoulder or weak peak near 1740 cm⁻¹, which is attributed to an overtone interaction or Fermi resonance [11] [12] [13]. Additional characteristic absorptions include C-H stretching vibrations in the 2800-3000 cm⁻¹ region for the alkyl groups and C-Cl stretching vibrations in the 600-800 cm⁻¹ range [11].

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 3,3-dimethylbutyryl chloride shows distinctive chemical shifts that reflect the electronic environment of the protons [14] [15]. The methylene protons adjacent to the carbonyl group (α-position) appear as a characteristic singlet at 2.0-2.3 ppm, reflecting the deshielding effect of the carbonyl group [14] [15].

The nine protons of the tertiary butyl group appear as a singlet at 0.9-1.3 ppm, typical for methyl groups attached to quaternary carbon atoms [14] [15]. The simplicity of the spectrum, showing only two main signals, confirms the high degree of symmetry in the molecule and the equivalence of the three methyl groups in the tertiary butyl moiety.

¹³C Nuclear Magnetic Resonance spectroscopy would be expected to show signals for the carbonyl carbon (around 170-180 ppm), the quaternary carbon (around 30-35 ppm), the methylene carbon (around 50-55 ppm), and the methyl carbons (around 25-30 ppm) [14] [15].

Mass Spectrometry

The mass spectrum of 3,3-dimethylbutyryl chloride exhibits a molecular ion peak at m/z 134-136, with the isotope pattern reflecting the presence of chlorine [16] [17]. The chlorine isotope pattern shows peaks at m/z 134 and 136 in approximately a 3:1 ratio, corresponding to ³⁵Cl and ³⁷Cl isotopes respectively [16] [17].

The base peak fragmentation involves α-cleavage adjacent to the carbonyl group, leading to the formation of an acylium ion [16] [18]. This fragmentation pattern is characteristic of acyl chlorides and provides structural confirmation. Additional fragment ions result from loss of methyl groups from the tertiary butyl moiety and further fragmentation of the alkyl chain [16] [18].

The molecular ion peak may show relatively low intensity due to the instability of the radical cation, which is common for acyl chlorides under electron impact ionization conditions [16] [18].

| Spectroscopic Technique | Key Features | Values/Ranges |

|---|---|---|

| Infrared | C=O stretch (acyl chloride) | 1790-1810 cm⁻¹ |

| Infrared | C=O overtone/shoulder | ~1740 cm⁻¹ |

| ¹H Nuclear Magnetic Resonance | α-Methylene protons | 2.0-2.3 ppm |

| ¹H Nuclear Magnetic Resonance | Tertiary butyl protons | 0.9-1.3 ppm |

| Mass Spectrometry | Molecular ion peak | m/z 134-136 |

| Mass Spectrometry | Chlorine isotope pattern | 3:1 ratio |

XLogP3

Boiling Point

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (15.22%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (84.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (86.96%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant